molecular formula C9H11ClFNO B3026424 4-Fluoroisocathinone hydrochloride CAS No. 2093282-02-9

4-Fluoroisocathinone hydrochloride

Cat. No.: B3026424
CAS No.: 2093282-02-9
M. Wt: 203.64 g/mol
InChI Key: LEHXQTGOCZVEKK-UHFFFAOYSA-N
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Description

4-Fluoroisocathinone (hydrochloride) is a synthetic compound that structurally mimics substituted cathinones and phenethylamines. It is often used as an analytical reference standard in forensic chemistry and toxicology. The compound is known for its potential as a designer drug of abuse, although its physiological and toxicological properties have not been extensively reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroisocathinone (hydrochloride) typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which is subsequently oxidized to 4-fluoroisocathinone. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential as a designer drug .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisocathinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 4-fluoroamphetamine and 4-fluoro-β-nitrostyrene, which are intermediates in the synthesis of 4-Fluoroisocathinone (hydrochloride) .

Scientific Research Applications

4-Fluoroisocathinone (hydrochloride) is primarily used in scientific research for:

Mechanism of Action

The exact mechanism of action of 4-Fluoroisocathinone (hydrochloride) is not well understood. it is believed to act similarly to other synthetic cathinones by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to stimulant effects, which are characteristic of cathinone derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylmethcathinone (mephedrone)
  • 3,4-Methylenedioxypyrovalerone (MDPV)
  • 4-Methylethcathinone (4-MEC)

Uniqueness

4-Fluoroisocathinone (hydrochloride) is unique due to the presence of a fluorine atom on the aromatic ring, which can influence its pharmacological properties and metabolic stability. This structural modification distinguishes it from other synthetic cathinones and phenethylamines .

Properties

IUPAC Name

1-amino-1-(4-fluorophenyl)propan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-5,9H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHXQTGOCZVEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344542
Record name 4-Fluoroisocathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093282-02-9
Record name 4-Fluoroisocathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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